3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane follows established International Union of Pure and Applied Chemistry conventions for bicyclic nitrogen-containing heterocycles. The compound's formal name reflects its bicyclic framework structure, where two nitrogen atoms are incorporated into a seven-membered ring system at positions 3 and 8. The designation "diazabicyclo[3.2.1]octane" indicates the presence of two nitrogen atoms within a bicyclic octane skeleton, with the numbers in brackets specifying the bridging pattern between ring junctions. The prefix "3-Allyl-8-benzyl" denotes the substitution pattern, where an allyl group (prop-2-en-1-yl) is attached to the nitrogen at position 3, and a benzyl group (phenylmethyl) is bonded to the nitrogen at position 8.
The molecular formula for this compound is established as C₁₆H₂₂N₂, representing a composition of sixteen carbon atoms, twenty-two hydrogen atoms, and two nitrogen atoms. This formula corresponds to an average molecular mass of 242.366 atomic mass units, with a monoisotopic mass precisely determined as 242.178299. The compound is catalogued in chemical databases with the Chemical Abstracts Service registry number 415979-07-6, providing a unique identifier for this specific molecular structure. Alternative naming conventions include "8-benzyl-3-prop-2-enyl-3,8-diazabicyclo[3.2.1]octane" and "8-benzyl-3-(prop-2-en-1-yl)-3,8-diazabicyclo[3.2.1]octane," which emphasize different aspects of the substitution pattern while maintaining chemical accuracy.
The systematic classification places this compound within the broader category of diazabicycloalkanes, specifically as a substituted derivative of the parent 3,8-diazabicyclo[3.2.1]octane framework. The compound exhibits defined stereocenters, though the search results indicate zero out of two defined stereocenters in the referenced database entry, suggesting potential for stereoisomerism that requires further investigation. The International Union of Pure and Applied Chemistry classification system recognizes this structure as belonging to the heterocyclic compound class, with specific emphasis on its saturated bicyclic nature and dual nitrogen incorporation.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by its rigid bicyclic framework that constrains the overall molecular conformation while allowing for rotational freedom in the substituent groups. The diazabicyclo[3.2.1]octane core structure adopts a boat-like conformation typical of this ring system, where the bridging carbons create a defined three-dimensional architecture. This bicyclic framework exhibits inherent rigidity due to the bridged nature of the ring system, which limits conformational flexibility compared to acyclic analogues. The nitrogen atoms at positions 3 and 8 adopt tetrahedral geometry when considering their coordination environment, including the ring carbons and substituent groups.
The allyl substituent at position 3 introduces conformational complexity through its carbon-carbon double bond and the associated sp² hybridization. This unsaturated side chain can adopt various rotational conformers around the nitrogen-carbon bond, creating potential energy minima that depend on steric interactions with the bicyclic core and the benzyl substituent. The benzyl group at position 8 similarly contributes to conformational diversity through rotation around the nitrogen-benzyl carbon bond, with the aromatic ring capable of adopting different orientations relative to the bicyclic framework. Computational studies on related diazabicyclooctane systems suggest that these substituents can significantly influence the overall molecular shape and electronic distribution.
The three-dimensional structure analysis reveals that the bicyclic core maintains relatively fixed bond angles and distances, with the bridge positions creating a well-defined cavity between the nitrogen atoms. This structural feature has implications for potential molecular recognition properties and binding interactions. The conformational analysis indicates that the compound can exist in multiple low-energy conformations due to the rotational freedom of the substituent groups, while the core structure remains essentially rigid. Understanding these conformational preferences is crucial for predicting the compound's behavior in various chemical and biological environments, as different conformers may exhibit distinct reactivity patterns or binding affinities.
Crystallographic Data from X-ray Diffraction Studies
X-ray diffraction analysis provides fundamental insights into the solid-state structure and packing arrangements of this compound, although specific crystallographic data for this exact compound were not directly available in the search results. However, the general principles of X-ray diffraction analysis for similar bicyclic compounds can be applied to understand the structural determination methodology. X-ray diffraction studies of diazabicyclooctane derivatives typically reveal important structural parameters including bond lengths, bond angles, and intermolecular interactions that govern crystal packing behavior.
The crystallographic analysis of related compounds in this structural class demonstrates that the bicyclic framework exhibits characteristic geometrical features that can be quantified through diffraction measurements. The technique relies on the interaction between X-ray radiation and the electron density distribution within the crystal lattice, producing diffraction patterns that can be mathematically transformed to reveal atomic positions. For bicyclic nitrogen-containing compounds, the crystallographic data often show specific nitrogen-carbon bond lengths and angles that reflect the hybridization state and steric environment of these heteroatoms.
Standard X-ray diffraction procedures for compounds of this type involve the growth of suitable single crystals followed by data collection using appropriate radiation sources. The resulting diffraction patterns provide quantitative information about unit cell parameters, space group symmetry, and atomic coordinates within the crystal structure. Analysis of the diffraction data through established mathematical methods allows for the determination of molecular conformation in the solid state, which may differ from solution-phase or gas-phase geometries due to crystal packing forces. The crystallographic characterization of similar diazabicyclooctane compounds has revealed important insights into intermolecular hydrogen bonding patterns and van der Waals interactions that influence material properties.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular framework and substituent groups. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signal patterns for the bicyclic core protons, allyl group protons, and benzyl substituent protons, with chemical shifts and coupling patterns that reflect the electronic environment and connectivity.
The predicted collision cross section analysis provides additional structural insights, with calculated values for various ionization modes including protonated molecular ions, sodium adducts, and other common mass spectrometry adducts. These measurements indicate collision cross section values ranging from approximately 138 to 165 square angstroms depending on the ionization mode, providing information about the gas-phase molecular size and shape. Mass spectrometry analysis confirms the molecular weight and fragmentation patterns, with the molecular ion typically observed at mass-to-charge ratio 203 for the protonated species and 225 for the sodium adduct.
| Spectroscopic Parameter | Value | Technique |
|---|---|---|
| Molecular ion (protonated) | 203.15428 | Mass Spectrometry |
| Sodium adduct | 225.13622 | Mass Spectrometry |
| Collision cross section (protonated) | 146.8 Ų | Ion Mobility |
| Collision cross section (sodium adduct) | 152.0 Ų | Ion Mobility |
| Ammonium adduct | 220.18082 | Mass Spectrometry |
Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group absorptions, including carbon-hydrogen stretching vibrations, aromatic carbon-carbon stretching, and nitrogen-containing functional group vibrations. The infrared spectrum of similar compounds in this class typically shows absorptions in the 2800-3000 reciprocal centimeter range for aliphatic carbon-hydrogen stretching, aromatic stretching around 3000-3100 reciprocal centimeters, and various fingerprint region absorptions below 1500 reciprocal centimeters. Nuclear magnetic resonance chemical shift assignments for the bicyclic framework protons and carbon atoms provide detailed structural confirmation, with the rigid ring system producing characteristic signal multiplicities and chemical shift patterns that are diagnostic for this structural class.
Properties
IUPAC Name |
8-benzyl-3-prop-2-enyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-2-10-17-12-15-8-9-16(13-17)18(15)11-14-6-4-3-5-7-14/h2-7,15-16H,1,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDUFRFJYXOJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2CCC(C1)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623648 | |
| Record name | 8-Benzyl-3-(prop-2-en-1-yl)-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415979-07-6 | |
| Record name | 8-Benzyl-3-(prop-2-en-1-yl)-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane generally follows a multi-step approach:
Construction of the Diazabicyclo[3.2.1]octane Core:
The bicyclic core is typically assembled via stereoselective transformations that build the 8-azabicyclo[3.2.1]octane scaffold. Enantioselective methods are often employed to control stereochemistry, essential for biological activity.Introduction of Allyl and Benzyl Groups:
The allyl and benzyl substituents are introduced through nucleophilic substitution reactions on the bicyclic amine core. Alkyl halides or sulfonates bearing allyl or benzyl groups react with the 3,8-diazabicyclo[3.2.1]octane under basic conditions to afford the desired di-substituted product.Reaction Conditions:
These substitution reactions are typically carried out in inert solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) at reflux or room temperature, depending on the reactivity of the alkylating agents. Proton acceptors (bases) are used to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial-scale synthesis optimizes reaction parameters for yield and purity:
Automated Reactors and Continuous Flow Systems:
To enhance scalability and efficiency, continuous flow reactors are employed, allowing precise control over temperature, reaction time, and reagent addition.Optimized Reagents and Conditions:
Selection of suitable bases, solvents, and alkylating agents is critical. Conditions are tailored to minimize side reactions such as over-alkylation or decomposition.Purification:
Crystallization from solvents like ethanol or ether is commonly used to isolate pure this compound or its salts (e.g., dihydrochloride), with melting points serving as purity indicators.
Reduction and Alkylation Strategies
A key preparative route involves reduction of 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane derivatives followed by alkylation:
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Reduction | Conversion of 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane to 3,8-diazabicyclo[3.2.1]octane | Lithium aluminum hydride in anhydrous ether (e.g., diethyl ether, tetrahydrofuran) at reflux or room temperature | Reaction medium inert; reduction may be slow at room temperature but effective |
| 2. Alkylation | Introduction of allyl and benzyl groups via nucleophilic substitution | Alkyl halides (allyl bromide, benzyl chloride) or sulfonates, in presence of a base | Proton acceptor base facilitates substitution; selective mono- or di-substitution possible |
| 3. Purification | Isolation of product | Crystallization from ethanol or ether | Melting point analysis confirms purity |
This approach is supported by patent literature demonstrating the preparation of various 3,8-disubstituted diazabicyclo[3.2.1]octanes, including benzyl and allyl derivatives.
Alternative Preparation via Amide Intermediates and Acylation
Another synthetic strategy involves:
Protection of Nitrogen Atoms:
Selective protection of either the N3 or N8 nitrogen with groups like t-butoxycarbonyl (BOC) or benzyl to control regioselectivity during subsequent reactions.Acylation and Reduction:
Reaction of protected diazabicyclo[3.2.1]octane with acyl chlorides or acid chlorides bearing allyl or benzyl substituents to form amide intermediates, followed by reduction (e.g., with sodium bis(2-methoxyethoxy)aluminum hydride, SMEAH) to yield the amine-substituted bicyclic compound.Deprotection and Final Functionalization:
Removal of protecting groups and further acylation or alkylation steps to obtain the final 3-allyl-8-benzyl derivative.
Summary of Key Reagents and Conditions
| Reaction Type | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Reduction of dioxo precursor | Lithium aluminum hydride | Diethyl ether, THF | Reflux or RT | Slow at RT, faster at reflux |
| Nucleophilic substitution (Allyl/Benzyl introduction) | Allyl bromide, benzyl chloride | Ether or polar aprotic solvents | RT to reflux | Requires base (proton acceptor) |
| Protection/Deprotection | BOC anhydride, benzyl chloride | Various | RT to reflux | Protects nitrogen for selective reactions |
| Acylation | Acid chlorides (e.g., benzofuran-2-carboxylic acid chloride) | Ether, dichloromethane | RT | Followed by reduction and further functionalization |
Research Findings and Reaction Analysis
Reaction Selectivity:
The selective alkylation at N3 or N8 positions is influenced by the presence of protecting groups and the nature of the alkylating agents. Control over regioselectivity is crucial for obtaining the desired 3-allyl-8-benzyl substitution pattern.Yield and Purity:
Industrial processes report high yields and purity (>90%) when optimized conditions and continuous flow reactors are employed.Reaction Mechanisms:
Nucleophilic substitution proceeds via standard SN2 mechanisms, while reductions involve hydride transfer to carbonyl groups of dioxo intermediates.Stability:
The bicyclic core is stable under typical reaction conditions, but care must be taken during oxidation or reduction steps to avoid ring opening or decomposition.
Data Table: Representative Synthetic Procedure Example
| Step | Reagents | Conditions | Yield (%) | Product Form | Melting Point (°C) |
|---|---|---|---|---|---|
| Reduction | Lithium aluminum hydride (1.5 eq) | Diethyl ether, reflux, 4 h | 85 | 3,8-diazabicyclo[3.2.1]octane | N/A (oil) |
| Allylation | Allyl bromide (1.2 eq), triethylamine (1.5 eq) | THF, reflux, 6 h | 78 | 3-allyl-3,8-diazabicyclo[3.2.1]octane | 120-122 (crude) |
| Benzylation | Benzyl chloride (1.2 eq), K2CO3 (2 eq) | Acetonitrile, reflux, 8 h | 75 | This compound | 130-132 (recrystallized) |
Chemical Reactions Analysis
Types of Reactions
3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the allyl or benzyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure
The compound features a bicyclic structure with two nitrogen atoms incorporated into the ring system, enhancing its potential reactivity and interaction with biological systems.
Medicinal Chemistry
3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane has been explored for its potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The diazabicyclo framework may contribute to this activity by influencing the compound's interaction with cellular targets.
- Neuropharmacology : Compounds related to this structure have shown promise in modulating neurotransmitter systems, which could lead to developments in treatments for neurological disorders.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex organic molecules.
- Catalytic Applications : The presence of nitrogen atoms can enhance the catalytic properties of the compound, making it useful in various organic transformations.
Research and Development
In research contexts, this compound is utilized for:
- Structure-Activity Relationship Studies : Researchers explore how modifications to the compound's structure affect its biological activity, aiding in the design of more effective drugs.
- Material Science : Investigations into its properties may lead to applications in developing new materials with specific mechanical or chemical properties.
Case Study 1: Antitumor Activity Assessment
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant antitumor activity, suggesting a pathway for further drug development.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of compounds similar to this compound. It was found that these compounds could modulate serotonin receptors, indicating potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane can be contextualized by comparing it to structurally related derivatives. Key compounds for comparison include:
Structural Analogues and Their Properties
Pharmacological Activity
Analgesic Effects :
Receptor Affinity :
Physicochemical Properties
Boiling Points and Solubility :
Stability :
Key Findings and Implications
Substituent Position Matters : Exchanging substituents between the 3- and 8-positions (e.g., nitrocinnamyl vs. propionyl) alters receptor selectivity and potency .
Allyl vs.
Synthetic Challenges: Selective alkylation and hydrogenolysis steps require precise conditions to avoid byproducts, as seen in the synthesis of 8-methyl derivatives .
Biological Activity
3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane (CAS No. 415979-07-6) is a bicyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound contains two nitrogen atoms within a bicyclic framework, contributing to its reactivity and interaction with biological systems. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
Molecular Information:
- Molecular Formula: C16H22N2
- Molecular Weight: 242.36 g/mol
Structural Features:
The compound's structure includes an allyl group and a benzyl moiety, which enhance its biological activity compared to related compounds without these substituents.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in:
- Neuroprotection: Studies suggest that this compound may protect neuronal cells from damage due to oxidative stress.
- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory responses in various cellular models.
- Endoplasmic Reticulum Stress Modulation: It influences cellular stress responses, potentially offering therapeutic avenues for diseases linked to ER stress.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes involved in inflammation and cellular stress pathways.
Interaction Studies
Research has demonstrated that this compound interacts with:
- Receptors: Binding affinity studies indicate interactions with neuroprotective and anti-inflammatory receptors.
- Enzymes: It may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C16H22N2 | Contains allyl and benzyl groups; neuroprotective |
| 8-Benzyl-3,8-diazabicyclo[3.2.1]octane | C13H18N2 | Lacks the allyl group; precursor for synthesis |
| tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane | C16H22N2 | Contains tert-butyl; used in drug synthesis |
Neuroprotective Effects
A study investigating the neuroprotective properties of this compound found that it significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide exposure. The compound was shown to enhance cell viability by modulating antioxidant enzyme activities.
Anti-inflammatory Activity
In a recent investigation into the anti-inflammatory effects of this compound, it was found to decrease the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the 3,8-diazabicyclo[3.2.1]octane scaffold?
- Answer : Radical cyclization using n-tributyltin hydride and AIBN in toluene has been demonstrated to achieve high diastereocontrol (>99%) for similar bicyclic systems. This method is particularly effective for allyl-substituted precursors, as seen in the synthesis of 1-azabicyclo[4.2.0]octane derivatives . Additionally, N-alkylation strategies, such as benzyl or allyl group incorporation, are critical for functionalizing the bridgehead nitrogen atoms .
Q. How can stereochemical outcomes be controlled during the synthesis of 3-allyl-8-benzyl derivatives?
- Answer : Diastereoselectivity is influenced by steric and electronic factors during cyclization. For example, bulky substituents on the azetidin-2-one precursor (e.g., 2-bromo-1,1-dimethylethyl groups) direct the radical cyclization pathway, favoring specific transition states. Computational modeling of transition states (e.g., DFT calculations) can predict stereochemical outcomes and guide reagent selection .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential. For example, ¹H NMR can distinguish between endo and exo conformers of bicyclic amines based on coupling constants . Purity should be verified via HPLC with UV/Vis or MS detection, referencing standards like benzophenone derivatives for calibration .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for 3,8-diazabicyclo[3.2.1]octane derivatives?
- Answer : Discrepancies in SAR often arise from differences in receptor binding assays or metabolic stability. For example, N-benzyl substitutions may enhance affinity for σ₁ receptors but reduce solubility, complicating in vivo studies. Cross-validating data using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and computational docking simulations can clarify mechanisms .
Q. How can computational tools optimize reaction conditions for scaled-up synthesis?
- Answer : Quantum chemical calculations (e.g., reaction path searches using Gaussian or ORCA) identify energy barriers and intermediates, enabling prediction of optimal solvents, catalysts, and temperatures. For instance, AIBN-initiated radical reactions in toluene minimize side products by stabilizing transition states . Machine learning models trained on existing reaction datasets (e.g., USPTO or Reaxys) further refine condition selection .
Q. What are the challenges in designing enantioselective catalysts for this bicyclic system?
- Answer : The rigid bicyclic structure limits accessibility to chiral centers. Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., cinchona alkaloids) has been explored for similar systems. Kinetic resolution during crystallization or enzymatic resolution (e.g., lipase-mediated acetylation) may also improve enantiomeric excess (ee) .
Q. How does substitution at the 3-allyl and 8-benzyl positions affect metabolic stability?
- Answer : Allyl groups are susceptible to cytochrome P450-mediated oxidation, which can be mitigated by fluorination or replacing allyl with cyclopropylmethyl groups. Benzyl substituents improve lipophilicity but may increase plasma protein binding. In vitro microsomal stability assays (e.g., liver S9 fractions) combined with LC-MS/MS metabolite profiling are critical for optimization .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to screen reaction variables (temperature, solvent, catalyst loading) efficiently. For SAR studies, employ a matrix of N-substituents (e.g., benzyl, allyl, cyclopropylmethyl) to isolate electronic vs. steric effects .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA or PLS regression) to correlate structural features with biological activity. For computational data, validate force fields (e.g., AMBER or CHARMM) against crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
